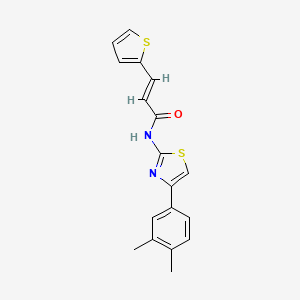

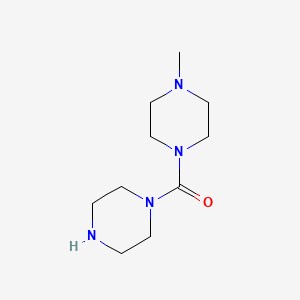

![molecular formula C20H21N3O5 B2497327 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-11-6](/img/structure/B2497327.png)

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-diones involves advanced lead classes derived from spiroindole hits, optimized through high-throughput experimentation techniques for affinity towards specific targets. For instance, the discovery of spirohydantoins as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase for treating anemia showcases the structural class's therapeutic potential. This process includes C-N coupling conditions enabling systematic SAR analysis and mitigation of off-target activities through molecular modifications (Vachal et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, including derivatives, has been extensively studied. Single-crystal X-ray diffraction techniques have revealed that these compounds often exhibit specific conformations and structural motifs critical for their biological activity. For example, compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate demonstrate complex structures with planar furan rings and chair conformation cyclohexane rings, highlighting the diverse molecular architectures achievable within this chemical framework (Wang et al., 2011).

Chemical Reactions and Properties

Spirohydantoins, including 1,3,8-triazaspiro[4.5]decane-2,4-diones, participate in various chemical reactions, underlining their versatility. Their enhanced reactivity in the Castagnoli-Cushman reaction with imines showcases the potential for diverse synthetic applications. This reactivity is attributed to the unique structural elements of the spirohydantoins, enabling broad substrate scope and efficient reaction pathways (Rashevskii et al., 2020).

Applications De Recherche Scientifique

Antimicrobial and Detoxification Applications

N-Halamine derivatives, structurally similar due to the presence of a spirocyclic core and functional groups, have been explored for their antimicrobial properties and potential in detoxification processes. For instance, the synthesis and application of N-halamine-coated cotton for antimicrobial purposes demonstrate the utility of spirocyclic compounds in creating surfaces resistant to microbial growth. These materials effectively inactivate pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential in healthcare and environmental sanitation applications (Ren et al., 2009).

Crystal Structure and Synthesis

Understanding the crystal structure of spirocyclic compounds aids in the synthesis of novel materials and pharmaceuticals. Research on compounds such as alaptide reveals detailed insights into the molecular conformation and intermolecular interactions, which are critical for designing molecules with desired properties (Rohlíček et al., 2010). This knowledge is crucial for synthesizing new compounds with specific functionalities or improving the properties of existing materials.

Advanced Materials Design

Spirocyclic compounds are integral to designing advanced materials with specific optical, electronic, or mechanical properties. The synthesis and structural analysis of oxaspirocyclic compounds have contributed to the development of materials with potential applications in electronics, photonics, and as catalysts (Jiang & Zeng, 2016). These materials' unique properties stem from their rigid structures and the ability to introduce functional groups that tailor their physical and chemical behaviors.

Pharmacological Research

While avoiding specifics about drug use and side effects, it's noteworthy that spirocyclic compounds have been evaluated for various pharmacological activities, including anticonvulsant properties. Their structural diversity allows for the modulation of biological activity, demonstrating the potential of spirocyclic cores in developing new therapeutic agents (Obniska et al., 2006).

Safety and Hazards

Orientations Futures

The future directions for research on this compound would likely depend on its intended use or biological activity. If it shows promise in a particular application, further studies might focus on optimizing its structure for that application, studying its mechanism of action, or testing its effects in biological systems .

Propriétés

IUPAC Name |

8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c24-17(16-7-4-13-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-14-27-15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROYPENUDORTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

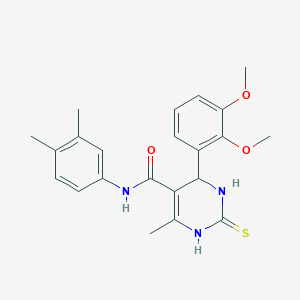

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)

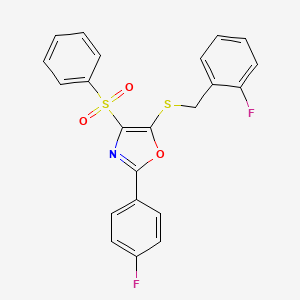

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)

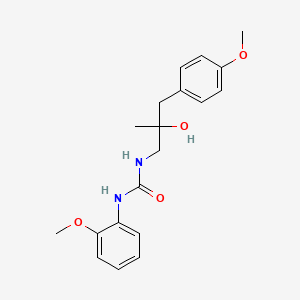

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)

![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)

![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)

![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)